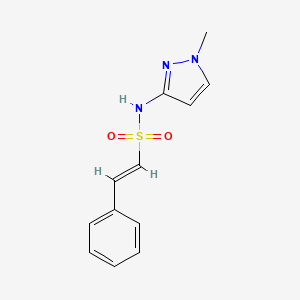
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of prolyl hydroxylase domain-containing enzymes (PHD), which are involved in the regulation of hypoxia-inducible factor (HIF) and play a crucial role in the cellular response to hypoxia.
Mécanisme D'action
The mechanism of action of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which are responsible for the hydroxylation of HIF. This hydroxylation leads to the degradation of HIF by the proteasome. Inhibition of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes leads to the stabilization of HIF and activation of the HIF pathway. This results in the upregulation of genes involved in erythropoiesis, angiogenesis, and glucose metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide include the upregulation of erythropoietin (EPO), which stimulates erythropoiesis and increases the production of red blood cells. It also promotes angiogenesis, the formation of new blood vessels, and glucose metabolism. These effects make it a potential therapeutic agent for the treatment of anemia, ischemic diseases, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide in lab experiments is its specificity for 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes. This makes it a potent inhibitor of the HIF pathway and reduces the risk of off-target effects. However, the compound has limited solubility in water and requires the use of organic solvents for its preparation and administration. This can lead to toxicity and other undesirable effects in lab animals.
Orientations Futures
There are several future directions for the study of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in the treatment of cancer, ischemic diseases, and other conditions associated with hypoxia. Furthermore, the compound's effects on glucose metabolism and angiogenesis make it a potential target for the treatment of metabolic disorders such as diabetes and obesity.
Méthodes De Synthèse
The synthesis of 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide involves the reaction of 2-methylpyridine-3-carboxylic acid with imidazole and 2-chloro-N-(2-methylphenyl)acetamide in the presence of a base. The reaction is carried out at a high temperature and yields the desired compound with high purity.
Applications De Recherche Scientifique
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide enzymes, which in turn activates the HIF pathway and increases the production of erythropoietin (EPO). This has led to its investigation in the treatment of anemia and other conditions associated with hypoxia.
Propriétés
IUPAC Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-4-2-3-5-14(12)19-16(21)13-6-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXJIKLQBADXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-(2-methylphenyl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)



![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)



![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)




